α-D-グルコサミン五酢酸

説明

Synthesis Analysis

The synthesis of alpha-D-glucosamine derivatives involves complex chemical processes that ensure the retention of the alpha configuration, crucial for maintaining its biological activity. Techniques such as orthogonal protecting group strategies have been developed to achieve high stereoselectivity in glycosylation reactions, allowing for the efficient assembly of heparan sulfate, heparin analogues, and other important bio-molecules (Zulueta et al., 2012). Additionally, enzymatic polymerization has been explored for synthesizing chitin and chitosan stereoisomers from alpha-D-glucosamine 1-phosphate, showcasing the potential for producing non-natural aminopolysaccharides (Kadokawa et al., 2015).

Molecular Structure Analysis

Molecular structure analyses, including nuclear magnetic resonance (NMR) and quantum chemical analysis, have been conducted on alpha-D-glucosamine derivatives to understand their conformations, stability, and interactions. For instance, N-fluoroacetyl-D-glucosamine has been used as a molecular probe to investigate lysozyme structure, demonstrating the significance of the alpha-anomeric form in biological interactions (Dwek et al., 1971). Quantum chemical analysis further reveals the stability differences between the alpha and beta forms of D-glucosamine, providing insights into its chemical behavior and reactivity (Ávila-Avilés, 2023).

科学的研究の応用

ガスの選択的分離

α-D-グルコサミン五酢酸は、CO2およびSO2の選択的分離のために、担持イオン液体膜(SILMs)で使用されてきました . この化合物は、[Bmim][BF4]と協力してCO2の透過性に影響を与え、CO2/N2選択性を向上させることがわかりました .

ガス透過性の向上

α-D-グルコサミン五酢酸の添加は、SILMにおけるN2の透過性を低下させる可能性があり、その結果、CO2/N2およびSO2/N2選択性が向上します . 論文で得られた最大のCO2/N2選択性は、乾燥ガスでは79±0.9、加湿ガスでは86±1.6であり、最大のSO2/N2選択性は、乾燥ガスでは686±19.8です .

環境への応用

高いガス透過性と良好な選択性を備えたこの環境に優しい分離プロセスは、排ガスストリームからのCO2とSO2の分離に潜在的な用途があることが期待されています .

炭水化物立体化学の研究

α-D-グルコサミン五酢酸は、振動円二色性(VCD)などの分光法を通じて炭水化物の立体化学を研究するためのモデル化合物として使用されます .

ガスクロマトグラフィーの標準

ガスクロマトグラフィーによる単糖および多糖成分の分析において標準として使用されてきました .

薬物の改変

製薬研究において、α-D-グルコサミン五酢酸は、非ステロイド性抗炎症薬(NSAID)であるアセチルサリチル酸のグリコシル化に使用されてきました。 グリコシル化されたアセチルサリチル酸は、用量依存的に癌細胞の増殖を阻害することができます .

Safety and Hazards

作用機序

Target of Action

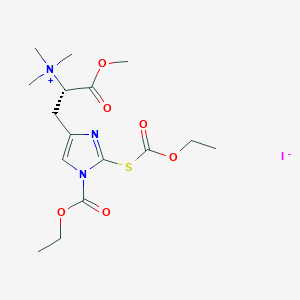

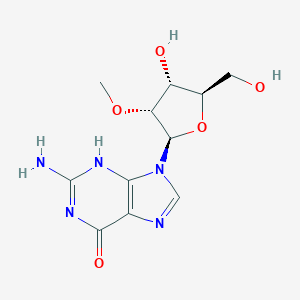

Alpha-D-Glucosamine pentaacetate is a carbohydrate that is a member of the glycoconjugates family . It is an acetylated form of alpha-D-glucosamine and is used in the synthesis of glycoproteins and glycosaminoglycans . .

Mode of Action

It is known to be a reagent used in chemical synthesis .

Biochemical Pathways

It is known to be involved in the synthesis of glycoproteins and glycosaminoglycans .

Result of Action

Alpha-D-Glucosamine pentaacetate has been shown to be a potent antiviral agent against herpes simplex virus 1 (HSV1) by blocking viral adsorption and penetration into cells, inhibiting DNA replication, and reducing viral titers .

特性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-QCODTGAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169352 | |

| Record name | α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7784-54-5 | |

| Record name | α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-2-deoxy-alpha-D-glucose 1,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-2-deoxy-α-D-glucose 1,3,4,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)